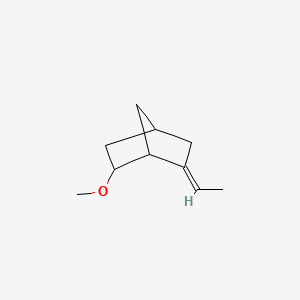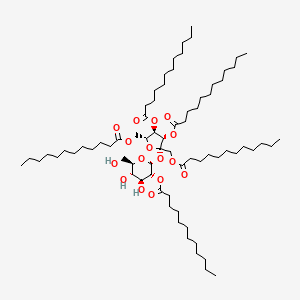
Sucrose pentalaurate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sucrose pentalaurate is an ester derived from sucrose and lauric acid. It belongs to the class of sucrose esters, which are known for their surfactant properties. These compounds are widely used in various industries, including food, cosmetics, and pharmaceuticals, due to their non-toxic and biodegradable nature.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Sucrose pentalaurate can be synthesized through esterification or transesterification processes. In the esterification process, sucrose reacts with lauric acid in the presence of an acid catalyst. The reaction typically requires high temperatures and reduced pressure to drive the reaction to completion and to remove water formed during the reaction .
Industrial Production Methods: Industrial production of this compound often involves a two-stage process. First, lauric acid is converted into methyl laurate via esterification. This is followed by the transesterification of methyl laurate with sucrose to produce this compound. The use of catalysts such as Amberlyst 15 can enhance the efficiency and selectivity of the reaction .
Analyse Chemischer Reaktionen
Types of Reactions: Sucrose pentalaurate can undergo various chemical reactions, including hydrolysis, oxidation, and reduction.
Common Reagents and Conditions:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to yield sucrose and lauric acid.
Oxidation: Strong oxidizing agents can oxidize the lauric acid moiety, leading to the formation of shorter-chain fatty acids or other oxidation products.
Reduction: Reducing agents can reduce any unsaturated bonds present in the lauric acid moiety.
Major Products Formed: The primary products formed from these reactions include sucrose, lauric acid, and various oxidation or reduction products depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Sucrose pentalaurate has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in various chemical reactions and processes.
Biology: It serves as a model compound for studying the interactions between surfactants and biological membranes.
Medicine: Due to its non-toxic nature, this compound is used in drug delivery systems to enhance the solubility and bioavailability of hydrophobic drugs.
Industry: It is employed in the formulation of cosmetics, food products, and pharmaceuticals as an emulsifier and stabilizer
Wirkmechanismus
The mechanism of action of sucrose pentalaurate primarily involves its surfactant properties. It reduces the surface tension between different phases, such as oil and water, thereby stabilizing emulsions. At the molecular level, this compound interacts with lipid bilayers, enhancing the permeability and solubility of various compounds .
Vergleich Mit ähnlichen Verbindungen
- Sucrose monolaurate
- Sucrose dilaurate
- Sucrose trilaurate
- Sucrose tetralaurate
Comparison: Sucrose pentalaurate is unique due to its higher degree of esterification compared to other sucrose laurates. This higher degree of esterification enhances its hydrophobicity and surfactant properties, making it more effective in stabilizing emulsions and solubilizing hydrophobic compounds .
Eigenschaften
CAS-Nummer |
94139-21-6 |
|---|---|
Molekularformel |
C72H132O16 |
Molekulargewicht |
1253.8 g/mol |
IUPAC-Name |
[(2R,3R,4S,5S)-3,4-di(dodecanoyloxy)-5-[(2R,3R,4S,5S,6R)-3-dodecanoyloxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-(dodecanoyloxymethyl)oxolan-2-yl]methyl dodecanoate |
InChI |
InChI=1S/C72H132O16/c1-6-11-16-21-26-31-36-41-46-51-61(74)81-57-60-68(84-63(76)53-48-43-38-33-28-23-18-13-8-3)70(86-65(78)55-50-45-40-35-30-25-20-15-10-5)72(87-60,58-82-62(75)52-47-42-37-32-27-22-17-12-7-2)88-71-69(67(80)66(79)59(56-73)83-71)85-64(77)54-49-44-39-34-29-24-19-14-9-4/h59-60,66-71,73,79-80H,6-58H2,1-5H3/t59-,60-,66-,67+,68-,69-,70+,71-,72+/m1/s1 |
InChI-Schlüssel |
HKUQYGCLGSOOKR-ASBBTYHDSA-N |
Isomerische SMILES |
CCCCCCCCCCCC(=O)OC[C@@H]1[C@H]([C@@H]([C@](O1)(COC(=O)CCCCCCCCCCC)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)OC(=O)CCCCCCCCCCC)OC(=O)CCCCCCCCCCC)OC(=O)CCCCCCCCCCC |
Kanonische SMILES |
CCCCCCCCCCCC(=O)OCC1C(C(C(O1)(COC(=O)CCCCCCCCCCC)OC2C(C(C(C(O2)CO)O)O)OC(=O)CCCCCCCCCCC)OC(=O)CCCCCCCCCCC)OC(=O)CCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Methyl-2-(6-methyl-benzo[1,3]dioxol-5-yl)-ethylamine](/img/structure/B12641596.png)
![6-Thia-9-azaspiro[4.6]undecan-10-one](/img/structure/B12641610.png)
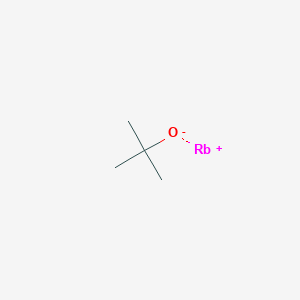
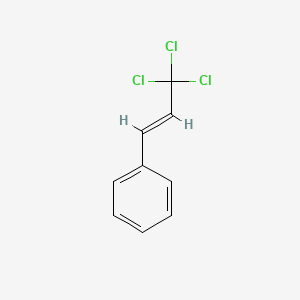
![[1,3]thiazolo[5,4-d]pyrimidine-5,7(4H,6H)-dithione](/img/structure/B12641631.png)
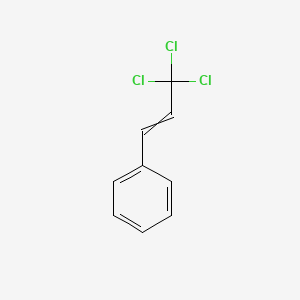
![sodium;1-[6-(3-azidopropylamino)-6-oxohexyl]-3,3-dimethyl-2-[5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate](/img/structure/B12641639.png)
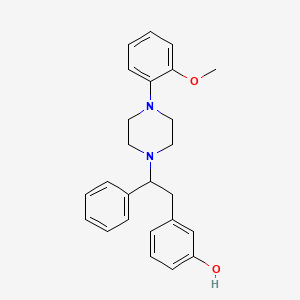

![Cyclopropaneacetamide, alpha-(phenylamino)-N-[(3R)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-3-piperidinyl]-, (alphaR)-](/img/structure/B12641655.png)
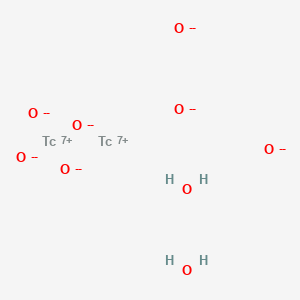
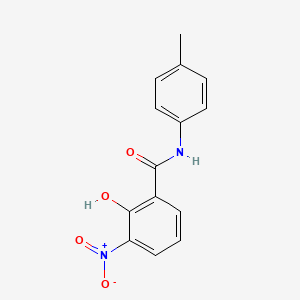
![Ethyl 4-[3-(trifluoromethyl)-phenoxy]butanoate](/img/structure/B12641680.png)
